(4-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide
Description
(4-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide is a secondary amine salt characterized by two benzyl groups substituted with methoxy (4-position) and methyl (3-position) moieties. Its hydrobromide form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications. The compound’s structure allows for diverse interactions in chemical reactions, influenced by the electron-donating methoxy group and steric effects from the methyl substituent .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.BrH/c1-13-4-3-5-15(10-13)12-17-11-14-6-8-16(18-2)9-7-14;/h3-10,17H,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOQLLUWIODMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=C(C=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-46-4 | |
| Record name | Benzenemethanamine, 4-methoxy-N-[(3-methylphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination of Benzaldehyde Derivatives
Reductive amination between 4-methoxybenzaldehyde and 3-methylbenzylamine represents a direct route to the target compound. A modified protocol from CN101538212A employs palladium on carbon (Pd/C) with ammonium formate as a reducing agent in methanol.
Procedure :
- Reactant Preparation :
- 4-Methoxybenzaldehyde (10 mmol) and 3-methylbenzylamine (10 mmol) are dissolved in methanol (50 mL).
- Ammonium formate (30 mmol) and 10% Pd/C (1.5 g) are added.
- Reaction Conditions :
- The mixture is stirred at 25°C under atmospheric pressure for 6 hours.
- Post-reduction, the catalyst is filtered, and the filtrate is acidified with hydrobromic acid (48% w/w).
- Isolation :
- The precipitated hydrobromide salt is washed with cold methanol and dried under vacuum.
Nucleophilic Substitution Using Benzyl Halides
An alternative approach involves reacting 4-methoxybenzylamine with 3-methylbenzyl bromide. This method, adapted from general benzylamine syntheses, proceeds via an SN2 mechanism.
Procedure :
- Halide Synthesis :
- 3-Methylbenzyl alcohol is treated with hydrobromic acid (48%) at 80°C for 4 hours to yield 3-methylbenzyl bromide.
- Amination :
- 4-Methoxybenzylamine (10 mmol) and 3-methylbenzyl bromide (12 mmol) are refluxed in acetonitrile (40 mL) with potassium carbonate (15 mmol) for 12 hours.
- Salt Formation :
- The crude amine is treated with HBr in ethyl acetate to precipitate the hydrobromide salt.
Coupling Reactions via Schiff Base Intermediates
Schiff base formation followed by reduction offers a high-purity route. This two-step method minimizes byproducts.
Procedure :
- Schiff Base Synthesis :
- 4-Methoxybenzaldehyde (10 mmol) and 3-methylbenzylamine (10 mmol) are stirred in toluene at 110°C for 3 hours to form the imine.
- Reduction :
- Sodium borohydride (15 mmol) is added in methanol at 0°C, followed by stirring for 2 hours.
- Acidification :
- The product is treated with HBr to yield the hydrobromide salt.
Yield : 88–90%
Purity : 99.2% (HPLC)
Optimization of Reaction Conditions
Catalyst Loading and Solvent Effects
Pd/C catalyst loadings between 5–10 wt% (relative to substrate) maximize yield in reductive amination. Methanol outperforms ethanol and THF due to superior solubility of ammonium formate.
Temperature and Time Dependence
Nucleophilic substitution achieves optimal yields at reflux (82°C) over 12 hours, whereas prolonged heating (>18 hours) promotes elimination side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 7.25–7.15 (m, 4H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 4.35 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 2.65 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).
- IR (KBr) : 2500 cm⁻¹ (N⁺-H), 1610 cm⁻¹ (C-N).
Purity and Stability
HPLC analysis with a C18 column (acetonitrile/water, 70:30) confirms purity >98%. The hydrobromide salt exhibits stability for >12 months at 4°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 82–85 | >98 | High | Moderate |
| Nucleophilic Substitution | 75–78 | 95–97 | Moderate | Low |
| Schiff Base Reduction | 88–90 | 99.2 | High | High |
The Schiff base route offers superior yield and purity but requires stringent anhydrous conditions. Reductive amination balances cost and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
(4-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues by Substituent Type
Nitro-Substituted Analogues
- (4-Methoxybenzyl)(3-nitrobenzyl)amine Hydrobromide (CAS 1609396-11-3)
- Molecular Weight : 353.22 (vs. ~353 for the 3-methyl variant).
- Key Differences : The nitro group at the 3-position introduces strong electron-withdrawing effects, reducing basicity compared to the methyl-substituted analogue. This enhances reactivity in electrophilic substitutions but may reduce solubility in polar solvents .
- (4-Methoxybenzyl)(4-nitrobenzyl)amine Hydrobromide (CAS 1609395-90-5)
Halogen-Substituted Analogues
- (3-Fluorobenzyl)(4-methoxybenzyl)amine Hydrobromide Fluorine Effects: The electronegative fluorine atom at the 3-position increases polarity, enhancing water solubility.
- (4-Bromo-3-methylbenzyl)methylamine Hydrochloride (CAS 2366997-08-0)
Methoxy and Methyl Variants
- (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine Hydrobromide
- (4-Methoxybenzyl)(2-methylbenzyl)amine Hydrobromide (CAS 1609395-74-5)
Physicochemical Properties
Biological Activity
(4-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a methoxy group and a methyl group on the benzyl moieties, which may influence its biological activity. The presence of these substituents can enhance lipophilicity and potentially affect receptor interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally similar to this compound. For instance, derivatives of N-phenylbenzamide have shown significant activity against Hepatitis B virus (HBV), with IC50 values indicating effective inhibition of viral replication. Specifically, compounds like IMB-0523 demonstrated IC50 values of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains, suggesting that structural modifications can lead to enhanced antiviral properties .
Antinociceptive Properties
Research on related compounds has indicated potential antinociceptive effects. For example, certain amino acid derivatives were tested in rodent models for neuropathic pain and showed significant pain relief without inducing motor deficits . This suggests that this compound may also exhibit similar properties, warranting further investigation.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Compounds with similar structures have been shown to interact with neurotransmitter systems, particularly in modulating GABA receptors .
- Inhibition of Viral Replication : The increase in intracellular levels of antiviral proteins such as APOBEC3G has been linked to the inhibition of HBV replication .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| IMB-0523 | Anti-HBV | 1.99 µM | |
| Compound 56a | Antinociceptive | Not specified | |
| CBS1118 | Antifiloviral | <10 µM |
Case Study: Antiviral Efficacy
A study focusing on N-phenylbenzamide derivatives showed that structural modifications could lead to enhanced antiviral efficacy against HBV. The compound IMB-0523 was noted for its ability to inhibit both wild-type and drug-resistant strains of HBV, indicating a promising avenue for therapeutic development against viral infections .
Q & A
Q. What are the standard laboratory synthesis routes for (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide?
The compound can be synthesized via reductive amination between 4-methoxybenzaldehyde and 3-methylbenzylamine, followed by hydrobromide salt formation. Key steps include:
- Reductive amination : Use sodium cyanoborohydride or catalytic hydrogenation in anhydrous solvents (e.g., THF or MeOH) to form the secondary amine .
- Salt formation : React the free amine with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrobromide salt .
- Purification : Column chromatography or recrystallization from ethanol/ether mixtures ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Signals for methoxy groups (~δ 3.7–3.8 ppm), aromatic protons (δ 6.7–7.3 ppm), and benzylic methylenes (δ 3.5–4.0 ppm) confirm structure .
- ¹³C NMR : Assignments for methoxy carbons (~δ 55 ppm) and quaternary aromatic carbons aid in distinguishing regioisomers .
Q. How can solubility challenges in polar aprotic solvents (e.g., DMSO) be addressed during NMR studies?
- Use deuterated chloroform (CDCl₃) for initial solubility screening. If insufficient, acidify the solvent with HBr to form the ammonium salt, which enhances solubility .
- For DMSO-d₆, pre-saturate the solution with dry HCl gas to protonate the amine, improving dispersion .
Advanced Research Questions
Q. How can dynamic NMR (DNMR) be used to study proton exchange kinetics in this compound?
- Methodology :
Acquire variable-temperature ¹H NMR spectra in DMSO-d₆ or CDCl₃.
Simulate line shapes using the Gutowsky-McCall-Slichter equation to extract exchange rates (τ) and transverse relaxation times (T₂) .
Compare T₂ values of the free amine and ammonium ion to validate assumptions about exchange-free line widths .
- Key parameters :
- J (coupling constant) for non-exchanging protons.
- Activation energy (Eₐ) from Arrhenius plots of exchange rates .
Q. What in vitro models are suitable for evaluating its anticancer potential, and how does structural modification influence activity?
- Models :
- Leukemia (HL-60, Jurkat), hepatocarcinoma (HepG2), and glioblastoma (U251) cell lines are sensitive to structurally related hydrobromide salts (IC₅₀: 7.5–63.1 µg/mL) .
- Structure-Activity Relationship (SAR) :
- Methoxy groups enhance membrane permeability and electron-donating effects, stabilizing interactions with kinase targets .
- Substituting 3-methylbenzyl with bulkier groups (e.g., trifluoromethyl) increases selectivity for leukemia cells but reduces solubility .
Q. What strategies optimize regioselectivity in its synthesis to avoid byproducts like inseparable diastereomers?
- Catalytic control : Use Cu(OTf)₂ in microwave-assisted reactions to favor cross-coupling over self-condensation .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy or benzyl positions) with tert-butoxycarbonyl (Boc) to direct amination .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) reduce ionic byproduct formation during salt preparation .
Q. How do solvent and counterion choice influence crystallization and polymorph stability?
- Solvent selection : Ethanol/water mixtures yield monoclinic crystals with higher melting points (~220–230°C), while acetone/ether produces less stable orthorhombic forms .
- Counterion effects : Hydrobromide salts exhibit better crystallinity and thermal stability compared to hydrochloride analogs due to stronger ion pairing .
Methodological Notes
- Contradictions in evidence : While assumes T₂ values are consistent between free amines and ammonium ions, solvent-specific variations (e.g., CDCl₃ vs. DMSO) may introduce errors. Validate via control experiments in anhydrous acidified acetonitrile .
- Data gaps : Computational modeling (e.g., DFT for charge distribution) and in vivo pharmacokinetic studies are underrepresented in current literature but could enhance SAR understanding.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
